An In-depth Technical Guide to Tetrakis(2-methacryloxyethoxy)silane: Properties, Synthesis, and Characterization
An In-depth Technical Guide to Tetrakis(2-methacryloxyethoxy)silane: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(2-methacryloxyethoxy)silane (TetMESi) is a tetrafunctional silane coupling agent of significant interest in advanced materials science. Its unique molecular architecture, featuring a central silicon atom bonded to four methacryloxyethoxy arms, provides a dual-reactivity mechanism. This allows for the formation of robust inorganic siloxane (Si-O-Si) networks through hydrolysis and condensation of the silane core, alongside the creation of a cross-linked organic polymer matrix via radical polymerization of the terminal methacrylate groups. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and detailed characterization of TetMESi, providing researchers and professionals with the foundational knowledge to harness its potential in various applications, including dental materials, composites, and hybrid coatings.
Core Physicochemical Properties of Tetrakis(2-methacryloxyethoxy)silane
Tetrakis(2-methacryloxyethoxy)silane is a high-purity compound engineered for applications demanding a covalent bridge between inorganic and organic matrices.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 116491-91-9 | [1] |
| Molecular Formula | C24H36O12Si | [1] |
| Molecular Weight | 544.6 g/mol | [1] |
| IUPAC Name | 2-[tris[2-(2-methylprop-2-enoyloxy)ethoxy]silyloxy]ethyl 2-methylprop-2-enoate | [1] |
| Appearance | Colorless to almost colorless liquid | [2] |
| Solubility | Soluble in many organic solvents such as ethyl acetate, chloroform, and tetrahydrofuran.[3] |
The Chemistry of a Dual-Functional Monomer
The efficacy of TetMESi as a coupling agent and crosslinker stems from its dual-reactivity, which allows for the formation of interpenetrating organic-inorganic networks.
Hydrolysis and Condensation of the Silane Core
The ethoxy groups attached to the central silicon atom are susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by either acids or bases. This initial step forms reactive silanol (Si-OH) groups. These silanols can then undergo condensation reactions with other silanols or with unreacted ethoxy groups, leading to the formation of stable siloxane (Si-O-Si) bridges. This process ultimately results in a rigid, three-dimensional inorganic network.[1] The rate of these reactions is influenced by pH, water concentration, solvent polarity, and temperature.[1]
Caption: Hydrolysis and condensation of TetMESi.
Radical Polymerization of Methacrylate Groups
The four terminal methacrylate groups of TetMESi are readily polymerizable via free-radical initiation. This can be achieved through the use of photoinitiators and UV light or through thermal initiators at elevated temperatures.[1] This polymerization leads to the formation of a highly cross-linked organic polymer network. The high density of methacrylate groups allows for the formation of a rigid and durable polymer matrix.[1]
Caption: Radical polymerization of methacrylate groups.
Synthesis of Tetrakis(2-methacryloxyethoxy)silane
While a detailed, step-by-step protocol for the synthesis of TetMESi is not widely published, the general methodologies for creating such functionalized silanes involve well-established synthetic pathways.[1]
Nucleophilic Substitution
A common and direct approach involves the reaction of a chlorosilane, such as tetrachlorosilane (SiCl4), with an alcohol containing the desired methacrylate group, in this case, 2-hydroxyethyl methacrylate (HEMA). The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct.
Experimental Workflow: Nucleophilic Substitution
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Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a nitrogen inlet is charged with a solution of 2-hydroxyethyl methacrylate and a suitable anhydrous solvent (e.g., toluene, THF). The system is maintained under an inert atmosphere.
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Addition of Base: A stoichiometric amount of a non-nucleophilic base is added to the solution.
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Addition of Chlorosilane: Tetrachlorosilane is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.
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Work-up: The resulting salt byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
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Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure Tetrakis(2-methacryloxyethoxy)silane.
Caption: Synthesis of TetMESi via nucleophilic substitution.
Hydrosilylation
Hydrosilylation offers an alternative route, involving the addition of a Si-H bond across a carbon-carbon double bond. This would entail reacting a hydrosilane with a molecule containing both a vinyl group and a protected hydroxyethyl methacrylate moiety, followed by deprotection. However, for a tetra-substituted silane like TetMESi, the nucleophilic substitution approach is generally more straightforward.[1]
Analytical Characterization of Tetrakis(2-methacryloxyethoxy)silane
A suite of analytical techniques is employed to confirm the chemical structure and purity of TetMESi and to monitor its polymerization.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the key functional groups within the TetMESi molecule.
Experimental Protocol: FTIR Analysis
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Sample Preparation: A small drop of liquid TetMESi is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates or ATR crystal is recorded and subtracted from the sample spectrum.
Expected Spectral Features:
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C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.
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C=C stretch (alkene): A medium intensity band around 1638 cm⁻¹.
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Si-O-C stretch: Strong, broad absorptions in the 1100-1000 cm⁻¹ region.
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C-H stretches (alkane and alkene): Multiple bands in the 3100-2850 cm⁻¹ region.
During polymerization, the intensity of the C=C stretching vibration at ~1638 cm⁻¹ will decrease, providing a means to monitor the conversion of the methacrylate groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the nuclei within the TetMESi molecule.
Experimental Protocol: NMR Analysis
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Sample Preparation: A small amount of TetMESi is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube. A small amount of a reference standard, like tetramethylsilane (TMS), may be added.
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Data Acquisition: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-resolution NMR spectrometer.
Predicted ¹H NMR Chemical Shifts:
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| =CH₂ (vinyl) | ~6.1 and ~5.5 |
| O-CH₂-CH₂-O | ~4.3 and ~3.8 |
| C-CH₃ (methyl) | ~1.9 |
Predicted ¹³C NMR Chemical Shifts:
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~167 |
| C=CH₂ (vinyl) | ~136 |
| =CH₂ (vinyl) | ~125 |
| O-CH₂ | ~65-60 |
| C-CH₃ | ~18 |
²⁹Si NMR spectroscopy is particularly useful for studying the hydrolysis and condensation reactions of the silane core. The chemical shift of the silicon nucleus will change as the ethoxy groups are replaced by hydroxyl groups and as Si-O-Si linkages are formed.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and curing behavior of TetMESi.
Experimental Protocol: TGA
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Sample Preparation: A small, accurately weighed sample of TetMESi (typically 5-10 mg) is placed in a TGA pan.
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Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., 25-600 °C). The weight loss of the sample is recorded as a function of temperature.
TGA can be used to determine the decomposition temperature of the polymerized TetMESi, providing insights into its thermal stability.
Experimental Protocol: DSC
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Sample Preparation: A small sample of TetMESi, often mixed with a thermal initiator, is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
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Data Acquisition: The sample and reference are heated at a constant rate, and the difference in heat flow required to maintain them at the same temperature is measured. For photopolymerization studies, a photo-DSC accessory is used, which allows for UV irradiation of the sample during the analysis.
DSC can be used to determine the heat of polymerization, the glass transition temperature (Tg) of the cured polymer, and to study the kinetics of the curing reaction.[1]
Safety and Handling
Recommended Handling Procedures:
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Work in a well-ventilated area, preferably in a chemical fume hood.[5]
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
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Keep away from heat, sparks, and open flames.[5]
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Avoid breathing vapors or mists.[5]
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Store in a tightly closed container in a cool, dry place.[5]
Conclusion
Tetrakis(2-methacryloxyethoxy)silane is a versatile and highly functional molecule with significant potential in the development of advanced hybrid materials. Its dual-reactivity allows for the controlled formation of robust organic-inorganic networks with tunable properties. A thorough understanding of its physicochemical properties, synthesis, and characterization is essential for researchers and scientists seeking to exploit its unique capabilities in a wide range of applications, from restorative dental composites to high-performance coatings. This guide provides a foundational framework for working with this promising silane coupling agent.
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